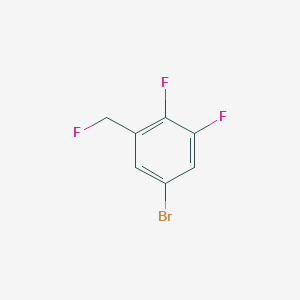

5-Bromo-1,2-difluoro-3-(fluoromethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, and typically involves the use of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. Unfortunately, specific structural data for “5-Bromo-1,2-difluoro-3-(fluoromethyl)benzene” is not available in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. Information on these properties for “this compound” is not available in the sources I found .科学的研究の応用

Organometallic Synthesis

5-Bromo-1,2-difluoro-3-(fluoromethyl)benzene is utilized in organometallic synthesis. For instance, Porwisiak and Schlosser (1996) discussed the use of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, in organometallic reactions involving intermediates like phenylmagnesium, -lithium, and -copper (Porwisiak & Schlosser, 1996).

Radiosynthesis

This compound plays a role in the radiosynthesis of fluoromethyl-benzenes. Namolingam et al. (2001) synthesized 1-[18F]Fluoromethyl-4-methyl-benzene from its bromo analogue, suggesting the potential of bromo analogues in radiopharmaceutical applications (Namolingam et al., 2001).

Anti-inflammatory Properties

Daukšas et al. (1994) explored the synthesis and anti-inflammatory properties of halogeno derivatives of 1,2-dialkoxy-4-(3-dimethylaminopropionyl)benzene, indicating the potential medicinal applications of such compounds (Daukšas et al., 1994).

Protonation Studies

The compound's derivatives have been used in studies of protonation of halogen-containing benzenes. Brouwer (2010) investigated the PMR spectra of various halogen-substituted benzenes, contributing to our understanding of their chemical behavior (Brouwer, 2010).

Aryne Chemistry

In aryne chemistry, this compound's analogues are significant. Schlosser and Castagnetti (2001) demonstrated the generation of 1,2-dehydro-3-(trifluoromethoxy)benzene from related bromo compounds, highlighting the versatility of these compounds in synthetic chemistry (Schlosser & Castagnetti, 2001).

Conformational Analysis

The compound's derivatives are useful in conformational analysis. Schaefer et al. (1988) studied the behavior of fluorine and methyl substituents in difluoro derivatives, contributing to the understanding of molecular structure and dynamics (Schaefer, Takeuchi, & Sveinson, 1988).

Organometallics

It's also used in the synthesis of organometallic compounds. Fink et al. (1997) synthesized ethynylferrocene compounds of 1,3,5-tribromobenzene, indicating its utility in creating complex organometallic structures (Fink et al., 1997).

Spectroscopic Studies

Aralakkanavar et al. (1991) utilized similar bromo- and difluoro-substituted compounds in spectroscopic studies, indicating the compound's usefulness in understanding molecular absorption and emission (Aralakkanavar et al., 1991).

Synthesis of Fluorinated Compounds

Reus et al. (2012) demonstrated the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes, illustrating its role in the synthesis of variously functionalized organic compounds (Reus et al., 2012).

Fluorocarbon Chemistry

In fluorocarbon chemistry, Plenio et al. (1997) explored the coordination chemistry of fluorocarbons, where related compounds played a key role (Plenio, Hermann, & Diodone, 1997).

Cascade Reactive Sequence

Hirotaki and Hanamoto (2013) investigated the synthesis of 2-aryl-3-fluoro-5-silylthiophenes via a cascade reactive sequence involving bromo- and difluoro-substituted compounds, highlighting its synthetic versatility (Hirotaki & Hanamoto, 2013).

Solid State Structures

Robinson et al. (1998) explored the solid-state structures of bromo- and fluoro-substituted ethynylbenzenes, contributing to the knowledge of crystallography and molecular packing (Robinson, Kariuki, Harris, & Philp, 1998).

Radical Reactions

Kondratov et al. (2015) studied the radical reactions of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers, indicating the compound's importance in radical chemistry (Kondratov et al., 2015).

Electrophilic Substitution

Coe et al. (1998) investigated the electrophilic ipso substitution of trimethylsilyl groups in fluorobenzenes, where related bromo- and difluoro-compounds played a crucial role (Coe, Stuart, & Moody, 1998).

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its physical and chemical properties. Proper handling, storage, and disposal procedures should be followed to minimize risks. Unfortunately, specific safety and hazard information for “5-Bromo-1,2-difluoro-3-(fluoromethyl)benzene” is not available in the sources I found .

作用機序

Target of Action

It’s known that this compound is used as a precursor in organic synthesis .

Mode of Action

It’s known that this compound is used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that it may interact with its targets through the formation of carbon–carbon bonds.

Biochemical Pathways

Given its use in suzuki–miyaura coupling, it’s likely that it plays a role in the synthesis of complex organic compounds .

Pharmacokinetics

It’s known that this compound is used as a precursor in organic synthesis , suggesting that its bioavailability may depend on the specific context of its use.

Result of Action

Given its use in suzuki–miyaura coupling, it’s likely that it contributes to the formation of carbon–carbon bonds, which are fundamental to the structure of organic compounds .

Action Environment

The action, efficacy, and stability of 5-Bromo-1,2-difluoro-3-(fluoromethyl)benzene can be influenced by various environmental factors. For instance, it’s known that this compound is stable, but there’s a risk of explosion under high temperature or light exposure . Therefore, it should be used in a well-ventilated place and avoid contact with strong oxidizers, strong bases, and organic materials .

特性

IUPAC Name |

5-bromo-1,2-difluoro-3-(fluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-5-1-4(3-9)7(11)6(10)2-5/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKOEOUKUJRDAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CF)F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[1,3-dihydroindene-2,1'-cyclohexane]-1-amine;hydrochloride](/img/structure/B2427498.png)

![2-Cyclopropyl-1-[1-(2-phenylethylsulfonyl)azetidin-3-yl]benzimidazole](/img/structure/B2427499.png)

![3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B2427500.png)

![3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2427509.png)

![1-[(2,5-dimethylphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)